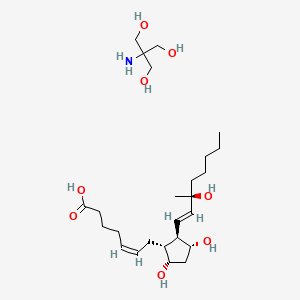
Carboprost tromethamine
Vue d'ensemble
Description
Carboprost Tromethamine, also known as HEMABATE, is an oxytocic, which contains the tromethamine salt of the (15S)-15 methyl analogue of naturally occurring prostaglandin F2α . It is used to treat postpartum uterine hemorrhage due to atony when other methods of management have not been effective . The molecular formula is C25H47O8N and the molecular weight is 489.64 .
Synthesis Analysis
This compound is prepared through processes that involve several intermediates . The first scalable synthesis of this compound was described by chemists of Upjohn . A significant deactivating metabolic transformation of natural prostaglandins is enzymatic oxidation of the C-15 hydroxyl to the corresponding ketone. This is prevented, with retention of activity, by methylation to give the C-15 tertiary carbinol series .
Molecular Structure Analysis
This compound has a molecular formula of C25H47O8N . It is a white to slightly off-white crystalline powder . The structural formula of this compound is complex, with double-bond stereo and 5 of 5 defined stereocentres .
Chemical Reactions Analysis
This compound may cause transient bronchoconstriction . It is also reported that this compound can effectively prevent the occurrence of bleeding after cesarean section .
Physical And Chemical Properties Analysis
This compound generally melts between 95° and 105° C, depending on the rate of heating . It dissolves readily in water at room temperature at a concentration greater than 75 mg/mL .
Applications De Recherche Scientifique
Carboprost tromethamine : Analyse exhaustive des applications de recherche scientifique :
Gestion de l'hémorragie postpartum
Le this compound est largement utilisé dans la gestion de l'hémorragie postpartum causée par l'atonie utérine, une affection où l'utérus ne se contracte pas après l'accouchement. Il est particulièrement efficace lorsque d'autres méthodes, telles que l'administration d'ocytocine, ne sont pas efficaces .
Prévention de l'hémorragie lors des accouchements par césarienne
Des études ont montré que le this compound peut être plus efficace que l'ocytocine pour prévenir l'hémorragie postpartum chez les patientes à haut risque subissant une césarienne .
Interruption des grossesses du deuxième trimestre
Le this compound est également utilisé pour l'interruption de grossesse au cours du deuxième trimestre, offrant une alternative aux méthodes chirurgicales .
Induction des contractions du travail
Lorsqu'il est administré par voie intramusculaire, le this compound stimule les contractions myométriales similaires à celles du travail à la fin d'une grossesse à terme .
Promotion des contractions utérines
En tant que dérivé de prostaglandine synthétique, le this compound favorise efficacement les contractions utérines, ce qui peut réduire considérablement les saignements pendant et après l'accouchement .
Sécurité et efficacité cliniques
Le this compound a été reconnu pour son facteur de sécurité élevé dans les applications cliniques et ses effets positifs sur les muscles lisses utérins et la vasoconstriction .
Mécanisme D'action
Target of Action
Carboprost tromethamine primarily targets the prostaglandin E2 receptor located in the uterus . This receptor plays a crucial role in inducing labor and expelling the placenta .
Mode of Action
This compound is a synthetic analogue of naturally occurring prostaglandin F2 alpha (dinoprost) . It binds to the prostaglandin E2 receptor, causing myometrial contractions , similar to labor contractions at the end of a full-term pregnancy . This interaction usually results in the expulsion of the products of conception .
Biochemical Pathways
This compound affects the prostaglandin-mediated signaling pathway . By binding to the prostaglandin E2 receptor, it stimulates uterine contractions, which can lead to the induction of labor or the expulsion of the placenta .
Pharmacokinetics
The peak serum time for this compound is approximately 30 minutes after intramuscular administration . This rapid absorption allows for the quick onset of uterine contractions.
Result of Action
The primary result of this compound’s action is the induction of uterine contractions . These contractions can lead to the expulsion of the products of conception, making this compound effective for inducing abortion between the 13th and 20th weeks of gestation . When used postpartum, hemostasis at the placentation site is achieved through the myometrial contractions produced by carboprost .
Action Environment
The action of this compound is influenced by the physiological environment of the uterus . Factors such as the stage of pregnancy, the health of the uterus, and the presence of any uterine diseases can affect the compound’s action, efficacy, and stability. It should be noted that this compound should be used only with strict adherence to recommended dosages and by medically trained personnel in a hospital that can provide immediate intensive care and acute surgical facilities .
Safety and Hazards
Orientations Futures
Carboprost Tromethamine is used to end pregnancy and to stop or treat bleeding that happens after a birth or an abortion . It is also used in the treatment of postpartum hemorrhage due to uterine atony that has not responded to conventional methods of management . Future research may focus on further understanding its efficacy and safety, and exploring new therapeutic uses .
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5.C4H11NO3/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25;5-4(1-6,2-7)3-8/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25);6-8H,1-3,5H2/b7-5-,14-12+;/t16-,17-,18+,19-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMADZJLZAPZAW-XOWPVRJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015618 | |
| Record name | Carboprost tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58551-69-2 | |
| Record name | Carboprost tromethamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58551-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboprost tromethamine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058551692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboprost tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5Z,9.alpha.,11.alpha.,13E,15S)-9,11,15-trihydroxy-15-methyl-prosta-5,13-dien-1-oic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOPROST TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4526F86FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




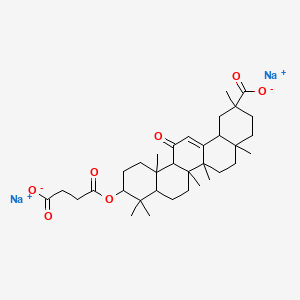
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)
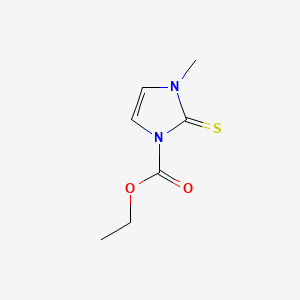
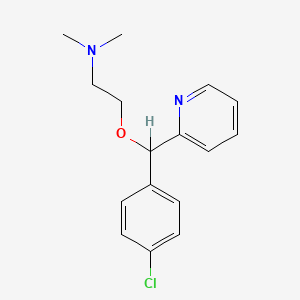
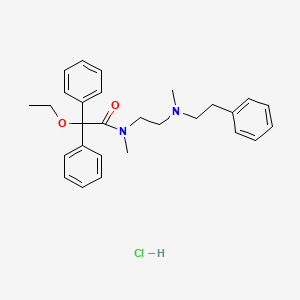

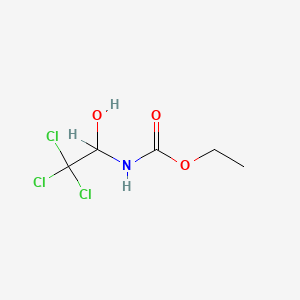
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1668360.png)
![7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1668361.png)


![Disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1668364.png)
